1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a methylurea linkage to a 2-methoxyphenyl moiety. This structure combines aromatic fluorination and methoxy substitution, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-16(17)22-19(25)21-11-13-10-18(24)23(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGEXIIRCSTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 353.4 g/mol. The structure includes a pyrrolidinone ring, a fluorophenyl group, and a methoxyphenyl moiety, which are significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O3 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 946220-05-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site of target enzymes, thus modulating their activity. This interaction can lead to decreased catalytic activity and influence various cellular processes, including apoptosis and inflammation .
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : The compound has been evaluated for its potential as an AChE inhibitor. Inhibition of AChE can enhance cholinergic transmission, which is relevant in treating neurodegenerative diseases like Alzheimer's.
- Urease : The compound has shown strong inhibitory activity against urease, an enzyme linked to various bacterial infections and gastric disorders. Compounds with urease inhibition can be crucial in developing treatments for related conditions .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate to strong antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Anticancer Activity : In a study involving derivatives of pyrrolidinone compounds, some exhibited significant cytotoxicity against cancer cell lines, indicating potential for anticancer therapy .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation through enzyme inhibition pathways .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidinone ring, introduction of the fluorophenyl group, and urea formation. The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Scientific Research Applications
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a reagent in various organic reactions, facilitating the development of new chemical entities.
-
Biology
- Investigated for potential biological activities including enzyme inhibition and receptor binding.
- Exhibits interactions with serotonin receptors, particularly 5-HT3, which may have implications for treating neuropsychiatric disorders.
-
Medicine
- Ongoing research into its therapeutic applications for conditions such as anxiety and depression.
- Potential use in drug development targeting specific pathways in disease mechanisms.
-
Industry
- Employed in the production of specialty chemicals with desired properties.
- Its unique structure makes it suitable for developing materials with specific functionalities.
A study evaluated the biological activity of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. The inhibition kinetics were characterized using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with Ki values indicating strong binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea-Based Analogues
Key Structural and Functional Differences
Substituent Effects on Bioactivity
Core Scaffold Modifications
- Pyrrolidinone vs. Pyridine/Triazinan: The pyrrolidinone core in the target compound offers conformational rigidity, whereas pyridine (in ) or triazinan (in ) cores provide distinct electronic profiles. For example, the pyridine-based urea in exhibits glucokinase activation, suggesting scaffold-dependent target specificity.
Pharmacological Profiles
- Glucokinase Activation: Compound 1 in demonstrates glucokinase enhancement, likely due to its pyridine core and chloro-fluorophenoxy substituents, which are absent in the target compound.
- Analgesic Potential: The triazinan-ylidene urea (compound 3 in ) shows analgesic activity, highlighting how non-pyrrolidinone scaffolds can diversify therapeutic applications.
Physicochemical and Conformational Insights
- Dihedral Angles and Aromatic Interactions : Chalcone derivatives in with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing π-π stacking and target binding. While the target compound lacks a chalcone backbone, its 4-fluorophenyl and 2-methoxyphenyl groups may adopt similar torsional arrangements, affecting receptor interactions.
- Hydrogen Bonding : The urea group in all compounds facilitates hydrogen bonding, but substituents like trimethylation in the patent compound may disrupt this, reducing potency compared to the target molecule.
Q & A
Q. What are the optimized synthetic routes for 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of 4-fluorophenyl-substituted precursors under acidic or basic conditions.
- Step 2 : Introduction of the methylene linker via nucleophilic substitution or reductive amination .
- Step 3 : Urea formation by reacting the intermediate with 2-methoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. acetonitrile), catalyst (e.g., triethylamine), and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity >95% .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl at δ ~7.2 ppm, methoxyphenyl at δ ~3.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for data refinement. For example, SHELXL optimizes bond angles and torsional parameters .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 386.15) .
Q. What in vitro assays are recommended to evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–10 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled orexin receptor antagonists) to measure IC values .
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only blanks to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for heterogeneity .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out batch-to-batch variations .
Q. What computational strategies predict its binding affinity to target receptors like orexin?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the urea moiety and orexin receptor residues (e.g., Tyr hydrogen bonding) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic vs. electrostatic effects) .
Q. How does modifying substituents (e.g., methoxy vs. ethoxy) impact pharmacological properties in SAR studies?
- Methodological Answer :
- Lipophilicity : Replace 2-methoxyphenyl with 2-ethoxyphenyl to increase logP (measured via HPLC), enhancing blood-brain barrier penetration .
- Electronic Effects : Fluorine substitution on the phenyl ring improves metabolic stability (CYP450 resistance) compared to chlorine analogs .
- Case Study : 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea shows 10-fold higher orexin receptor affinity than its 4-methoxy analog due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
